molecular formula C13H14ClN3OS B11655855 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

Cat. No.: B11655855
M. Wt: 295.79 g/mol
InChI Key: PTWQCVYFTQPQEU-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different thiadiazole derivatives .

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl group and the chlorine atom on the benzamide moiety contributes to its unique properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

InChI

InChI=1S/C13H14ClN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18)

InChI Key

PTWQCVYFTQPQEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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